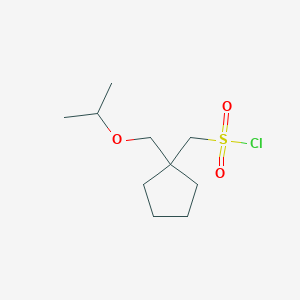![molecular formula C10H14F6N2O4 B13495562 2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)
2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azaspiro[3.3]heptan-6-amine; bis(trifluoroacetic acid) is a compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic scaffold, which is known for its rigidity and unique spatial arrangement, making it a valuable building block for drug design and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-6-amine involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of organic solvents and bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-azaspiro[3.3]heptan-6-amine are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of protecting groups and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in drug design and other applications .
Wissenschaftliche Forschungsanwendungen
2-azaspiro[3.3]heptan-6-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in the spirocyclic ring and is used as a structural surrogate for morpholine in drug design.
2-azaspiro[3.3]heptane-6-carboxylic acid: This derivative has a carboxylic acid group and is used in the synthesis of sterically constrained amino acids.
Uniqueness
2-azaspiro[3.3]heptan-6-amine stands out due to its unique amine functionality, which provides additional reactivity and versatility in chemical synthesis. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C10H14F6N2O4 |
|---|---|
Molekulargewicht |
340.22 g/mol |
IUPAC-Name |
2-azaspiro[3.3]heptan-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c7-5-1-6(2-5)3-8-4-6;2*3-2(4,5)1(6)7/h5,8H,1-4,7H2;2*(H,6,7) |
InChI-Schlüssel |
MWPKJUUJNYPVGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CNC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)


![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)


![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
